

Technical Guide: Methyl 5-hydroxyquinoline-7-carboxylate

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Compound of Interest

Compound Name:	Methyl 5-hydroxyquinoline-7-carboxylate
CAS No.:	1261869-62-8
Cat. No.:	B2697579

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CAS Registry Number: 1261869-62-8 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Executive Summary

Methyl 5-hydroxyquinoline-7-carboxylate is a specialized heteroaromatic scaffold utilized primarily in medicinal chemistry as a pharmacophore for metalloenzyme inhibition. Its structural motif—a quinoline ring substituted with a hydroxyl group at position 5 and a methyl ester at position 7—provides a unique chelating geometry distinct from the more common 8-hydroxyquinoline derivatives. This compound serves as a critical intermediate in the synthesis of HIV-1 integrase inhibitors, HIF prolyl-hydroxylase (HIF-PH) inhibitors, and broad-spectrum metallo-β-lactamase inhibitors.

Chemical Identity & Physicochemical Properties[1] [2][3]

Property	Specification
IUPAC Name	Methyl 5-hydroxyquinoline-7-carboxylate
CAS Number	1261869-62-8
Synonyms	7-Quinolinecarboxylic acid, 5-hydroxy-, methyl ester
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Predicted)	~8.5 (Phenolic OH), ~4.2 (Quinoline N)
LogP	~1.8 (Predicted)
H-Bond Donors	1 (Phenolic OH)
H-Bond Acceptors	4 (N, O-Ester, O-Phenol)

Structural Significance

The 5-hydroxy-7-carboxy substitution pattern creates a "bidentate-like" electronic environment. While the 8-hydroxyquinoline motif forms a direct 5-membered chelate ring with metals involving the nitrogen and the hydroxyl oxygen, the 5-hydroxy isomer relies on the quinoline nitrogen and the C7-substituent (often hydrolyzed to the acid) to interact with active site residues, while the C5-hydroxyl group often engages in hydrogen bonding or water-mediated networks within enzyme pockets.

Synthesis & Manufacturing Protocol

The synthesis of **Methyl 5-hydroxyquinoline-7-carboxylate** presents a regioselectivity challenge. The most robust route utilizes a modified Skraup Cyclization starting from 3-amino-5-hydroxybenzoic acid derivatives.

Retrosynthetic Analysis

The quinoline core is constructed via the annulation of an aniline derivative with glycerol (or a glycerol equivalent like acrolein). The directing effect of the amino group on the meta-

substituted benzene ring is critical.

- Precursor: Methyl 3-amino-5-hydroxybenzoate.
- Cyclization Method: Skraup Reaction (Glycerol/H₂SO₄) or Doebner-Miller (Crotonaldehyde/HCl).

Detailed Experimental Protocol

Step 1: Esterification of 3-Amino-5-hydroxybenzoic Acid

- Reagents: 3-Amino-5-hydroxybenzoic acid (CAS 1571-72-8), Methanol (anhydrous), H₂SO₄ (cat.).
- Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12–18 hours. Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield Methyl 3-amino-5-hydroxybenzoate.

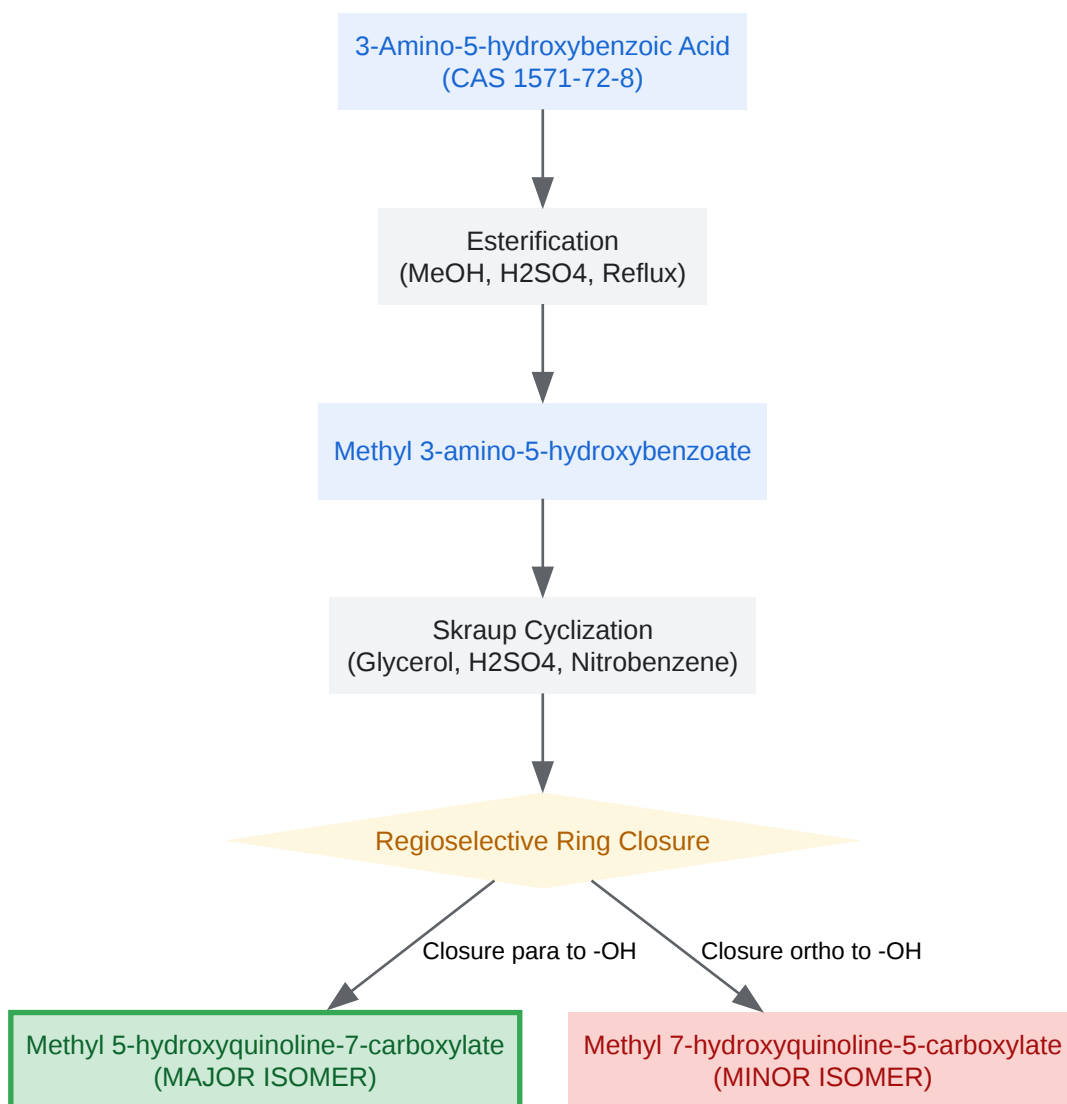
Step 2: Modified Skraup Cyclization

- Reagents: Methyl 3-amino-5-hydroxybenzoate, Glycerol, H₂SO₄ (conc.), Sodium m-nitrobenzenesulfonate (oxidant), FeSO₄ (moderator).
- Conditions: 140°C, 4 hours.
- Mechanism: The amino group attacks the acrolein (generated in situ from glycerol). Ring closure occurs on the benzene ring.
- Regioselectivity: Cyclization ortho to the amino group can occur at two positions (C2 or C6 of the aniline).
 - Path A (Closure para to OH): Yields the 5-hydroxy-7-carboxylate isomer (Major Product due to electronic activation).
 - Path B (Closure ortho to OH): Yields the 7-hydroxy-5-carboxylate isomer (Minor Product).

Step 3: Purification

- The crude reaction mixture is neutralized to pH 7.0–7.5.
- Flash Chromatography: Silica gel; Gradient Elution (Hexanes:Ethyl Acetate 80:20 → 50:50). The 5-hydroxy isomer typically elutes differently due to intramolecular H-bonding capabilities compared to the 7-hydroxy isomer.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis pathway via Skraup cyclization favoring the 5-hydroxy isomer.

Applications in Drug Discovery[4]

HIV-1 Integrase Inhibition

Quinoline-7-carboxylic acid derivatives are established pharmacophores for HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxylate moiety (often free acid) coordinates with the two Mg^{2+} ions in the enzyme's active site. The 5-hydroxy group provides auxiliary binding interactions, enhancing potency against resistant viral strains compared to unsubstituted analogs.

Metallo- β -Lactamase (MBL) Inhibitors

With the rise of antibiotic resistance, MBL inhibitors are critical. The 5-hydroxyquinoline-7-carboxylate scaffold acts as a zinc-binding group (ZBG).

- Mechanism: The nitrogen of the quinoline and the carboxylate oxygen chelate the Zinc ions in the active site of enzymes like NDM-1.
- Advantage: Unlike hydroxamic acids, quinoline carboxylates often show better pharmacokinetic profiles and membrane permeability.

HIF Prolyl-Hydroxylase Inhibition

Used in treating anemia, these inhibitors mimic 2-oxoglutarate. The planar quinoline structure fits the hydrophobic pocket of the HIF-PH enzyme, while the carboxylate coordinates the active site Iron (Fe^{2+}).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Method	Expected Signature	Interpretation
$^1\text{H-NMR}$ (DMSO- d_6)	Singlet δ ~3.9 ppm (3H)	Methyl ester protons (-COOCH $_3$).
Doublet δ ~8.9 ppm (1H)	H2 proton (deshielded, adjacent to N).	
Broad Singlet δ ~10.5 ppm	Phenolic -OH (exchangeable with D $_2$ O).	
LC-MS (ESI+)	$m/z = 204.1$ [M+H] $^+$	Confirms molecular weight (203.19).
HPLC	Purity > 98% (254 nm)	Essential for biological assays to rule out isomer contamination.

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Quinoline derivatives can be genotoxic; avoid inhalation of dust.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl group.

References

- National Institutes of Health (NIH) PubMed. Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) and its role as a precursor for quinoline antibiotics. Available at: [\[Link\]](#)

- Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors (Contextual reference for quinoline synthesis). Available at: [[Link](#)][1][2][3]

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [3. The biosynthesis of 3-amino-5-hydroxybenzoic acid \(AHBA\), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review](https://pubmed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
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